

BMS-561392: A Comparative Guide to a Reference TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), with other notable TACE inhibitors. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to TACE and its Inhibition

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins.[1] A primary substrate of TACE is the pro-inflammatory cytokine, tumor necrosis factor-alpha (pro-TNF- α). The cleavage of pro-TNF- α by TACE releases soluble TNF- α , a critical mediator of inflammation.[2] Consequently, inhibiting TACE has been a major therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[3][4]

BMS-561392 (also known as DPC-333) is a highly selective and orally bioavailable TACE inhibitor developed by Bristol-Myers Squibb.[5] It has been evaluated in clinical trials for rheumatoid arthritis and serves as a valuable reference compound in the study of TACE inhibition.[3][4]

Comparative Performance Data



The following tables summarize the in vitro and in vivo performance of BMS-561392 in comparison to other known TACE inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ.

In Vitro Inhibitory Activity

| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions | Reference(s) |
|--------------------------|---------------|-----------|--------------------------|--------------|
| BMS-561392 | TACE | 0.20 | In vitro enzyme assay | [3] |
| Compound [I]* | TACE | 0.02 | Whole blood assay | [5] |
| Apratastat (TMI- 005) | TACE/MMPs | 440 | In vitro enzyme assay | [3] |
| Vorinostat | TACE (modest) | - | In vitro enzyme assay | [6] |
| Marimastat | TACE/MMPs | - | - | [7] |

^{*}Compound [I] is a potent and highly selective TACE inhibitor from Bristol-Myers Squibb, described as an optimization of the series that includes BMS-561392.[5]

In Vivo Efficacy in Animal Models

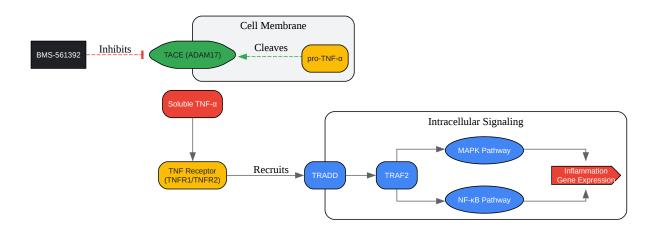


| Inhibitor | Animal Model | Dosing | Key Findings | Reference(s) |
|------------|---|---------------------------|--|--------------|
| BMS-561392 | Mouse LPS- induced TNF-α production | - | ED50 = 6 mg/kg | [5] |
| BMS-561392 | Mouse collagen antibody-induced arthritis | - | Prevented joint destruction | [5] |
| BMS-561392 | Rat | 10.5 mg/kg twice daily | Reduced clinical score per paw from 1.5 to 0.4, comparable to etanercept | [8] |
| Vorinostat | LPS-stimulated RAW264.7 macrophages | - | Significantly suppressed TNF- α release, comparable to BMS-561392 | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating TACE inhibitors.

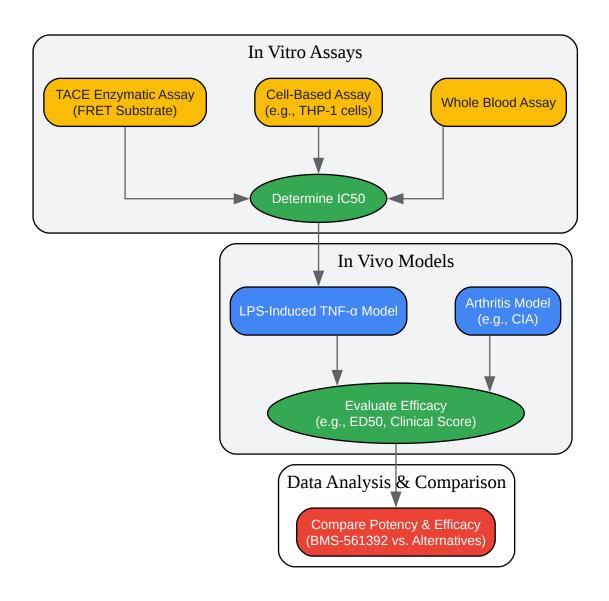




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Caption: TACE-mediated cleavage of pro-TNF- α and subsequent inflammatory signaling.





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References

- 1. mdpi.com [mdpi.com]
- 2. Biology of TACE inhibition PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. BMS-561392. Bristol-Myers Squibb PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNFα Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 8. Drug Insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis ProQuest [proquest.com]
- To cite this document: BenchChem. [BMS-561392: A Comparative Guide to a Reference TACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#bms-561392-formate-as-a-reference-tace-inhibitor]

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